methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a complex organic compound with a unique structure that includes a benzo[d]thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde. This one-pot procedure is efficient and yields the desired compound under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, substituted aldehydes, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium iodide
- Quinoidal benzo-[1,2-b:4,5-b]thiazoles
Uniqueness
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is unique due to its specific structural features, such as the presence of both an imino group and a methylthio group on the benzo[d]thiazole ring.
Properties
IUPAC Name |
methyl 2-(2-imino-6-methylsulfanyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2.BrH/c1-15-10(14)6-13-8-4-3-7(16-2)5-9(8)17-11(13)12;/h3-5,12H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRKAYXWNBFUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)SC)SC1=N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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